3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one
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Overview
Description
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one is a heterocyclic compound that features both an imidazole ring and an oxanone moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules The oxanone moiety is a six-membered ring containing an oxygen atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the oxanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated imidazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is important for its role as an enzyme inhibitor. The oxanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-4-carboxaldehyde: Similar imidazole ring structure but with an aldehyde group instead of an oxanone moiety.
1-Methyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an oxanone moiety.
1-Methyl-1H-imidazole-4-methanol: Features a hydroxyl group instead of an oxanone moiety.
Uniqueness
3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one is unique due to the presence of both the imidazole ring and the oxanone moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1-methylimidazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-4-8(11-6-12)10(14)7-5-15-3-2-9(7)13/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
CRCMPCJMIUBZON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
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